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molecular formula C10H13FN2 B2780644 (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine CAS No. 1344145-48-7

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Cat. No. B2780644
M. Wt: 180.226
InChI Key: YAVOMXHKTLHWOE-UHFFFAOYSA-N
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Patent
US09018223B2

Procedure details

To a 0° C. solution of 1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile (88 g, 500 mmol, 1.0 equiv) in THF (400 mL) was added LAH (2M in THF, 575 mL, 1.15 mol) in a dropwise manner over one hour. The reaction was then warmed to room temperature and stirred for 15 min. After the reaction was complete, it was cooled back down to 0° C. and quenched slowly with water (43 mL), 3 N NaOH (43 mL), and water (125 mL). The quenched reaction was stirred for 30 min and then filtered through Celite. The filtrate was concentrated and dried in vacuo to give (1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine (80 g, 88%) as a crude yellow oil that was used without purification.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
575 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2([C:12]#[N:13])[CH2:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]1[C:3]([C:8]2([CH2:12][NH2:13])[CH2:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C1(CCC1)C#N
Name
Quantity
575 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled back down to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched slowly with water (43 mL), 3 N NaOH (43 mL), and water (125 mL)
CUSTOM
Type
CUSTOM
Details
The quenched reaction
STIRRING
Type
STIRRING
Details
was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC=1C(=NC=CC1)C1(CCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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